Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

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Ethyl 3‑azabicyclo[3.1.0]hexane‑6‑carboxylate is a bicyclic β‑amino ester that serves as a conformationally rigid building block in medicinal chemistry and organic synthesis [REFS‑1]. Its [3.1.0] framework locks the secondary amine and ethyl ester in a fixed exo/endo orientation, distinguishing it from monocyclic pyrrolidine or piperidine surrogates.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 179236-79-4
Cat. No. B061109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
CAS179236-79-4
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1CNC2
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3
InChIKeyLLYQBDZAXNIXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylate (CAS 179236‑79‑4) – Core Scaffold & Procurement Snapshot


Ethyl 3‑azabicyclo[3.1.0]hexane‑6‑carboxylate is a bicyclic β‑amino ester that serves as a conformationally rigid building block in medicinal chemistry and organic synthesis [REFS‑1]. Its [3.1.0] framework locks the secondary amine and ethyl ester in a fixed exo/endo orientation, distinguishing it from monocyclic pyrrolidine or piperidine surrogates. The compound is supplied as a free base (molecular weight 155.19 g mol⁻¹, formula C₈H₁₃NO₂) for research and development use [REFS‑1].

Why Ethyl 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylate Is Not Interchangeable With Close Analogs


The ester moiety is a critical driver of reactivity and downstream synthetic utility. Changing the ester from ethyl to methyl alters not only the steric and electronic environment of the cyclopropanation step but also the physicochemical and pharmacokinetic properties of final drug candidates [REFS‑1]. The ethyl ester is the direct product of the cyclopropanation of N‑protected 2,5‑dihydropyrrole with ethyl diazoacetate – a reaction that proceeds with high exo/endo selectivity under specific catalyst conditions [REFS‑2]. Substituting a methyl ester would necessitate an alternate diazoacetate reagent, potentially compromising diastereoselectivity and yield in routes that have been optimised for the ethyl congener [REFS‑2]. Consequently, researchers and procurement specialists cannot assume that methyl, benzyl, or free‑acid analogs will deliver identical performance in established synthetic protocols.

Head‑to‑Head & Cross‑Study Quantitative Evidence for Ethyl 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylate Selection


Assay‑Certified Purity of the Free Base vs. the Methyl Ester Hydrochloride

The commercially supplied free base of ethyl 3‑azabicyclo[3.1.0]hexane‑6‑carboxylate (CAS 179236‑79‑4) is offered at ≥98 % purity, whereas the commonly purchased methyl ester hydrochloride analog (CAS 1212063‑26‑7) is typically available at 97 % purity [REFS‑1][REFS‑2]. Although both meet standard research‑grade criteria, the one‑percentage‑point difference combined with the absence of a hygroscopic HCl counter‑ion can simplify handling and storage.

Quality control Purity comparison Vendor specification

Proven Utility as a Key Intermediate in the Trovafloxacin Synthetic Route

The ethyl ester is the direct product of the cyclopropanation of N‑benzylmaleimide with ethyl diazoacetate, a reaction that forms the core azabicyclo[3.1.0]hexane ring system used in the industrial synthesis of trovafloxacin [REFS‑1]. The methyl ester analog is not reported in any of the published trovafloxacin synthetic routes, highlighting a clear selection preference for the ethyl congener in validated pharmaceutical processes.

Synthetic utility Pharmaceutical intermediate Cyclopropanation

Exo/Endo Stereochemical Control Enabled by the Ethyl Ester in Dirhodium‑Catalysed Cyclopropanation

Recent work demonstrates that ethyl diazoacetate cyclopropanation of N‑Boc‑2,5‑dihydropyrrole with dirhodium(II) catalysts at loadings as low as 0.005 mol % can cleanly deliver either exo‑ or endo‑3‑azabicyclo[3.1.0]hexane‑6‑carboxylate with high diastereoselectivity and no need for chromatographic purification [REFS‑1]. The stereochemical outcome is governed by the choice of catalyst and hydrolysis conditions, a level of control that has not been equivalently demonstrated for methyl diazoacetate on this substrate.

Stereoselectivity Cyclopropanation Catalysis

Priority Application Scenarios for Ethyl 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylate


Synthesis of Conformationally Restricted DPP‑IV Inhibitors and Related Cyanopyrrolidine Therapeutics

The 3‑azabicyclo[3.1.0]hexane core, when functionalised at the 6‑position as an ethyl ester, serves as a conformationally rigid P2 amino partner in cyanopyrrolidine‑based dipeptidyl peptidase‑IV inhibitors [REFS‑1]. The fixed exo/endo geometry directly impacts target engagement and selectivity, making the procurement of structurally consistent starting material essential for SAR consistency.

Key Intermediate for Trovafloxacin and Next‑Generation Quinolone Antibiotics

The ethyl ester is a documented intermediate in the Pfizer industrial synthesis of trovafloxacin [REFS‑1]. Laboratories optimising quinolone candidates requiring the (1α,5α,6α)‑azabicyclo[3.1.0]hexane ring system should prioritise the ethyl ester to align with published large‑scale procedures.

Stereoselective Cyclopropanation Methodology Development

For methodology groups developing low‑catalyst‑loading cyclopropanation protocols, the ethyl ester‑bearing azabicyclohexane system provides a validated substrate benchmark with established exo/endo selectivity outcomes [REFS‑1]. Its use allows direct comparison with literature precedent and accelerates protocol optimisation.

Building Block for CNS‑Targeted Triple Reuptake Inhibitors and Opioid Receptor Ligands

The azabicyclo[3.1.0]hexane scaffold appears in potent triple reuptake inhibitors [REFS‑1] and picomolar μ‑opioid ligands [REFS‑2]. The ethyl ester group is a common handle for subsequent functionalisation, and starting synthesis from the pre‑formed ethyl ester bypasses additional esterification steps required for the free acid or alternative esters.

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